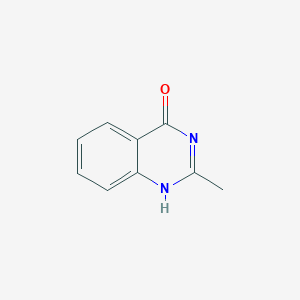

2-methyl-1H-quinazolin-4-one

Description

2-Methyl-1H-quinazolin-4-one is a heterocyclic compound characterized by a quinazolinone core substituted with a methyl group at the 2-position. Quinazolinones are structurally related to natural alkaloids and exhibit diverse pharmacological properties, including anticancer, anti-inflammatory, and antioxidant activities . The synthesis of 2-methyl-1H-quinazolin-4-one typically involves cyclization reactions; for example, 2-methyl-benzoxazin-4-one reacts with semicarbazide to form intermediates like (2-methyl-4-oxo-quinazolin-3-yl)-urea, which are further processed via thermal or chemical modifications . This compound has been utilized as a precursor for synthesizing heterocyclic derivatives with anticancer activity, demonstrating its versatility in medicinal chemistry .

Properties

IUPAC Name |

2-methyl-1H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c1-6-10-8-5-3-2-4-7(8)9(12)11-6/h2-5H,1H3,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIEYHAAMDAPVCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=O)C2=CC=CC=C2N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NC(=O)C2=CC=CC=C2N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-1H-quinazolin-4-one can be achieved through various methods. One common approach involves the reaction of anthranilic acid with acetic anhydride to form 2-methyl-4H-benzo[d][1,3]oxazin-4-one, which is then cyclized to yield 2-methyl-1H-quinazolin-4-one . Another method involves the copper-mediated tandem C(sp2)–H amination and annulation of benzamides and amidines .

Industrial Production Methods

Industrial production of 2-methyl-1H-quinazolin-4-one typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of efficient catalysts and reaction conditions, such as the copper-mediated tandem C(sp2)–H amination, can enhance the scalability of the production process .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

This quinazolinone derivative undergoes SNAr reactions at electron-deficient positions. A transition-metal-free method using ortho-fluorobenzamides with amides in DMSO/Cs₂CO₃ at 135°C produces 2,3-disubstituted quinazolin-4-ones:

Example Reaction

2-Fluoro-N-methylbenzamide + benzamide → 3-Methyl-2-phenylquinazolin-4(3H)-one

-

Conditions : Cs₂CO₃ (2.5 equiv), DMSO, 135°C, 24 h

-

Key Data :

Condensation Reactions

The methyl group at position 2 facilitates condensation with aldehydes and acyl chlorides:

Chalcone Formation

Reaction with 4-chlorobenzaldehyde in glacial acetic acid/sodium acetate yields chalcone derivatives:

-

Product : 2-[3-(4-Chlorophenyl)acryloyl]quinazolin-4(3H)-one

-

Conditions : Reflux, 6 h

-

Key Data :

Alkylation at N3

Copper-catalyzed reactions with alkylamines introduce substituents at the N3 position:

-

Reagents : Cu(OAc)₂·H₂O (5 mol%), Et₃N, CH₂Cl₂

-

Substrates : Aliphatic amines (e.g., benzylamine, cyclohexylamine)

-

Yields : 60–85%

-

Product : 3-Alkyl-2-methylquinazolin-4(3H)-ones

Cyclization Reactions

Intramolecular cyclization generates fused polycyclic systems:

Example

2-[2-(2-Chlorophenyl)-2-oxoethyl]quinazolin-4(3H)-one → 5H-Quinolino[2,1-b]quinazolin-5,12(6H)-dione

-

Conditions : THF, reflux, 2 h

-

Key Data :

-

¹³C NMR: δ 77.5 ppm (sp³ hybridized carbon)

-

MS: m/z 298 (M⁺·)

-

Comparative Reaction Data Table

Mechanistic Insights

Scientific Research Applications

Chemical Synthesis

2-Methyl-1H-quinazolin-4-one serves as an important building block in organic synthesis, particularly for creating more complex heterocyclic compounds. Its structure allows for various modifications, which can lead to derivatives with enhanced biological activities. The compound can be synthesized through several methods, including the fusion of anthranilic acid with thioacetamide, which has been shown to yield derivatives with significant pharmacological properties .

Biological Activities

The compound exhibits a broad spectrum of biological activities:

- Anticancer Properties : Numerous studies have documented the anticancer effects of quinazolinone derivatives, including 2-methyl-1H-quinazolin-4-one. For instance, derivatives have shown efficacy against various cancer cell lines by inhibiting key enzymes such as dihydrofolate reductase (DHFR) and targeting tyrosine kinase receptors . A study reported that certain derivatives displayed IC50 values in the low micromolar range against human breast cancer cell lines (MCF-7) and colorectal cancer cell lines (HCT-116) .

- Antibacterial and Anti-inflammatory Effects : The compound has been evaluated for its antibacterial activity against various pathogens and has demonstrated anti-inflammatory properties by inhibiting cyclooxygenase enzymes (COX-2). This inhibition is crucial in the context of diseases characterized by chronic inflammation and pain .

Case Study 1: Anticancer Activity

A recent study synthesized novel quinazolinone-based hybrids incorporating glycosides and triazoles. These compounds exhibited significant cytotoxicity against MCF-7 and HCT-116 cell lines, with IC50 values indicating potent activity. The structure–activity relationship (SAR) analysis suggested that specific substitutions on the quinazolinone core enhance anticancer efficacy .

Case Study 2: Enzyme Inhibition

Research focusing on the enzymatic inhibitory activities of 2-methyl-1H-quinazolin-4-one derivatives revealed their potential as COX-2 inhibitors. The study calculated mean IC50 values for several active compounds, showing that they could compete effectively with established anti-inflammatory drugs like diclofenac .

Case Study 3: Synthesis of Functional Materials

The compound's utility extends beyond medicinal applications; it is also used in synthesizing functional materials for various industrial applications. Quinazoline derivatives have been explored for their roles in developing new materials due to their unique chemical properties .

Comparative Analysis of Biological Activities

| Activity Type | Mechanism | Example Compounds | IC50 Values |

|---|---|---|---|

| Anticancer | Inhibition of DHFR, TKR | Quinazolinone derivatives | Ranges from 5.70 µM to 121 µM |

| Antibacterial | Disruption of bacterial cell wall synthesis | Various quinazolinone derivatives | Variable |

| Anti-inflammatory | Inhibition of COX enzymes | 2-Methyl-1H-quinazolin-4-one derivatives | Comparable to diclofenac |

Mechanism of Action

The mechanism of action of 2-methyl-1H-quinazolin-4-one involves its interaction with specific molecular targets and pathways. For example, some quinazolinone derivatives inhibit enzymes like dihydrofolate reductase and tyrosine kinase, which are involved in cellular proliferation and survival . The compound’s ability to inhibit these enzymes can lead to the suppression of cancer cell growth and the reduction of microbial infections .

Comparison with Similar Compounds

Comparison with Similar Compounds

Quinazolinone derivatives share a common core structure but differ in substituents, leading to variations in physicochemical properties, biological activities, and safety profiles. Below is a detailed comparison of 2-methyl-1H-quinazolin-4-one with structurally analogous compounds.

Structural Analogues

Physicochemical Properties

Molecular Weight and Solubility : Smaller derivatives like 2-methyl-1H-quinazolin-4-one (MW 160.17) may exhibit better aqueous solubility compared to bulkier analogues (e.g., 2-cyclohexyl-1-phenyl derivative, MW 304.39) .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-methyl-1H-quinazolin-4-one, and how do their yields compare under standard conditions?

- Methodological Answer : Two primary synthesis pathways are documented. Method A involves cyclocondensation of anthranilic acid derivatives with methyl isocyanate, while Method B utilizes a one-pot reaction of 2-aminobenzamide with acetyl chloride under acidic conditions. Yields for Method A typically range from 65–75%, whereas Method B achieves 80–85% due to optimized stoichiometry and reduced side reactions . Heterogeneous catalysts (e.g., zeolites or sulfonic acid-functionalized silica) can further enhance efficiency in Method B by reducing reaction time and improving selectivity .

Q. What spectroscopic techniques are essential for confirming the structure of 2-methyl-1H-quinazolin-4-one?

- Methodological Answer : Structural validation requires a combination of:

- 1H/13C NMR : To confirm proton environments (e.g., methyl group at δ 2.4 ppm) and carbonyl resonance (δ 165–170 ppm) .

- IR Spectroscopy : Identification of the lactam carbonyl stretch (~1680 cm⁻¹) and N–H vibrations (~3200 cm⁻¹) .

- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 160 for [M+H]⁺) and fragmentation patterns to verify the backbone .

Q. What safety precautions are necessary when handling 2-methyl-1H-quinazolin-4-one in laboratory settings?

- Methodological Answer : Key precautions include:

- Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles to prevent skin/eye contact (H313/H333 warnings) .

- Ventilation : Use fume hoods to avoid inhalation risks.

- Waste Management : Segregate chemical waste for professional disposal to mitigate environmental contamination .

Advanced Research Questions

Q. How can heterogeneous solid acid catalysts be optimized in the synthesis of 2-methyl-1H-quinazolin-4-one derivatives to improve reaction efficiency?

- Methodological Answer : Catalyst optimization involves:

- Surface Modification : Introducing sulfonic acid groups to silica-based catalysts enhances Brønsted acidity, improving cyclization rates .

- Solvent Selection : Polar aprotic solvents (e.g., DMF) stabilize intermediates and reduce byproducts.

- Recycling Trials : Assessing catalyst stability over multiple cycles via TGA and BET surface area analysis to ensure sustained activity .

Q. What strategies are effective in resolving contradictions between computational predictions and experimental data for the biological activity of 2-methyl-1H-quinazolin-4-one derivatives?

- Methodological Answer : Discrepancies can be addressed through:

- Docking Validation : Re-evaluating binding poses using flexible docking algorithms (e.g., AutoDock Vina) to account for protein conformational changes .

- Experimental Replication : Conducting dose-response assays (e.g., IC50 measurements) under standardized conditions to verify computational predictions .

- Meta-Analysis : Cross-referencing datasets from multiple studies to identify outliers or methodological biases .

Q. How does the introduction of substituents at specific positions on the quinazolinone core influence its anticancer activity, and what methodological approaches are used to assess this?

- Methodological Answer : Substituent effects are evaluated via:

- SAR Studies : Systematic variation of substituents (e.g., electron-withdrawing groups at C2) and testing against cancer cell lines (e.g., MTT assays). For example, 2-ethyl derivatives show enhanced cytotoxicity compared to methyl analogs .

- Computational Modeling : DFT calculations to correlate electronic properties (e.g., HOMO-LUMO gaps) with biological activity .

- Crystallographic Analysis : X-ray diffraction to confirm structural modifications (e.g., dihedral angles affecting binding to kinase targets) .

Q. What advanced techniques are employed to study the metabolic stability of 2-methyl-1H-quinazolin-4-one in drug development pipelines?

- Methodological Answer : Key approaches include:

- In Vitro Microsomal Assays : Incubation with liver microsomes to measure half-life (t½) and identify major metabolites via LC-MS/MS .

- CYP450 Inhibition Screening : Assessing interactions with cytochrome P450 isoforms (e.g., CYP3A4) using fluorogenic substrates.

- Pharmacokinetic Modeling : Compartmental analysis to predict bioavailability and clearance rates in preclinical models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.